3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Overview
Description
. This compound is characterized by its complex molecular structure, which includes a naphthalene ring system with multiple methyl groups and a propyl alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Diels-Alder reaction or cyclization reactions.
Methylation: The naphthalene core is then subjected to methylation reactions to introduce the methyl groups at the appropriate positions.
Attachment of the Propyl Alcohol Group:
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process is optimized to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be used to convert the compound to its corresponding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propanal or 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic synthesis processes.
Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its interactions with biological systems are being studied to understand its effects on cellular processes.
Medicine: In the field of medicine, 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is being investigated for its therapeutic properties. It may have applications in drug development and as a precursor for pharmaceuticals.
Industry: Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it suitable for various applications in the manufacturing sector.
Mechanism of Action
The mechanism by which 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biological pathways and processes. The exact mechanism depends on the context in which the compound is used, whether in research, medicine, or industry.
Comparison with Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol: This compound is structurally similar but lacks the propyl alcohol group.
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridylthio)ethan-1-one: This compound has an ethyl group and a pyridylthio group in place of the propyl alcohol group.
Uniqueness: 3-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific combination of the naphthalene core, methyl groups, and propyl alcohol group. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-16(2)9-10-17(3,4)15-12-13(6-5-11-18)7-8-14(15)16/h7-8,12,18H,5-6,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFAPSAGLLWPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CCCO)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.